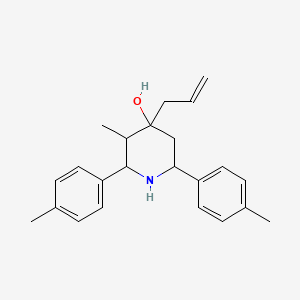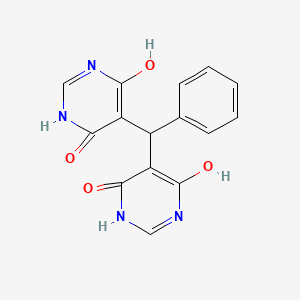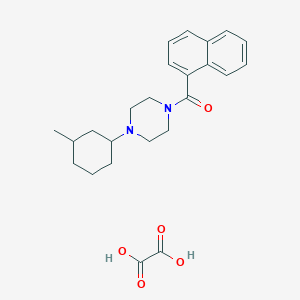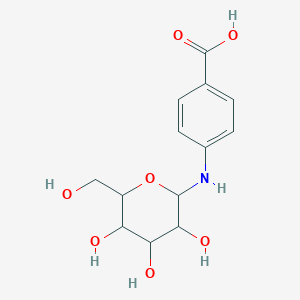
2-(1-piperidinyl)ethyl 3-nitrobenzoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-piperidinyl)ethyl 3-nitrobenzoate hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as NPC 16377 and is a potent inhibitor of the enzyme phosphodiesterase 5 (PDE5).
Mécanisme D'action
The mechanism of action of 2-(1-piperidinyl)ethyl 3-nitrobenzoate hydrochloride involves the inhibition of PDE5, which is an enzyme that breaks down cGMP. By inhibiting PDE5, this compound can increase the levels of cGMP in the penile tissue, leading to enhanced penile erection. In addition, 2-(1-piperidinyl)ethyl 3-nitrobenzoate hydrochloride can also dilate the pulmonary arteries, leading to improved blood flow and reduced blood pressure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1-piperidinyl)ethyl 3-nitrobenzoate hydrochloride are mainly related to its inhibition of PDE5. By inhibiting PDE5, this compound can increase the levels of cGMP in the penile tissue, leading to enhanced penile erection. In addition, 2-(1-piperidinyl)ethyl 3-nitrobenzoate hydrochloride can also dilate the pulmonary arteries, leading to improved blood flow and reduced blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-(1-piperidinyl)ethyl 3-nitrobenzoate hydrochloride in lab experiments is its potency as a PDE5 inhibitor. This compound has been shown to be highly effective in inhibiting PDE5, making it a valuable tool for studying the role of PDE5 in various physiological processes. However, one of the limitations of using this compound is its potential toxicity. High doses of 2-(1-piperidinyl)ethyl 3-nitrobenzoate hydrochloride can lead to adverse effects such as liver damage, kidney damage, and cardiovascular toxicity.
Orientations Futures
There are several future directions for the study of 2-(1-piperidinyl)ethyl 3-nitrobenzoate hydrochloride. One area of research is the development of new PDE5 inhibitors that are more potent and less toxic than 2-(1-piperidinyl)ethyl 3-nitrobenzoate hydrochloride. Another area of research is the investigation of the potential use of this compound in the treatment of other conditions such as heart failure, stroke, and diabetes. Finally, the study of the biochemical and physiological effects of 2-(1-piperidinyl)ethyl 3-nitrobenzoate hydrochloride in various animal models can provide valuable insights into its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-(1-piperidinyl)ethyl 3-nitrobenzoate hydrochloride involves the reaction of 3-nitrobenzoic acid with piperidine and ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform. The resulting product is then purified by recrystallization or column chromatography to obtain 2-(1-piperidinyl)ethyl 3-nitrobenzoate hydrochloride as a white crystalline solid.
Applications De Recherche Scientifique
2-(1-piperidinyl)ethyl 3-nitrobenzoate hydrochloride has been extensively studied for its potential application in various fields of scientific research. One of the major areas of application is in the treatment of erectile dysfunction. This compound is a potent inhibitor of PDE5, which is an enzyme that plays a crucial role in the regulation of penile erection. By inhibiting PDE5, 2-(1-piperidinyl)ethyl 3-nitrobenzoate hydrochloride can increase the levels of cyclic guanosine monophosphate (cGMP) in the penile tissue, leading to enhanced penile erection.
Apart from its application in the treatment of erectile dysfunction, 2-(1-piperidinyl)ethyl 3-nitrobenzoate hydrochloride has also been studied for its potential use in the treatment of pulmonary arterial hypertension, a condition characterized by high blood pressure in the arteries that supply blood to the lungs. This compound can dilate the pulmonary arteries, leading to improved blood flow and reduced blood pressure.
Propriétés
IUPAC Name |
2-piperidin-1-ylethyl 3-nitrobenzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4.ClH/c17-14(12-5-4-6-13(11-12)16(18)19)20-10-9-15-7-2-1-3-8-15;/h4-6,11H,1-3,7-10H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEOVVWHAEUWZET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC(=O)C2=CC(=CC=C2)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-(ethylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5176714.png)
![2-[1-methyl-2-oxo-2-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5176720.png)

![[1-(9-anthrylmethyl)-2-piperidinyl]methanol](/img/structure/B5176731.png)

![2-{3-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5176749.png)

![4-[(3-chloro-4-fluorophenoxy)acetyl]-2,6-dimethylmorpholine](/img/structure/B5176758.png)

![4-[(4-carboxyphenyl)sulfonyl]phthalic acid](/img/structure/B5176772.png)

![methyl 3-{[N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-4-methylbenzoate](/img/structure/B5176807.png)

![2-chloro-N-(2-(2-furyl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5176826.png)